molecular formula C14H19N B7966204 5-Methylspiro[1,2-dihydroindene-3,4'-piperidine]

5-Methylspiro[1,2-dihydroindene-3,4'-piperidine]

Cat. No.: B7966204
M. Wt: 201.31 g/mol
InChI Key: WHBSQPNOLQTYLJ-UHFFFAOYSA-N
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Description

5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted indene with a piperidine derivative can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylspiro[1,2-dihydroindene-3,4’-piperidine] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-methylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-11-2-3-12-4-5-14(13(12)10-11)6-8-15-9-7-14/h2-3,10,15H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBSQPNOLQTYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC23CCNCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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